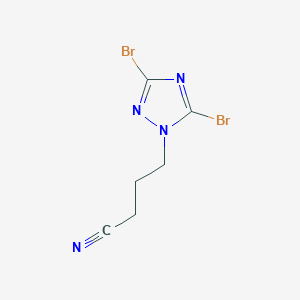

4-(Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

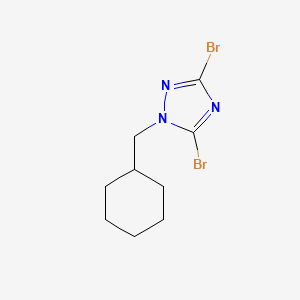

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They have been the subject of numerous studies due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of primary amines, carboxylic acids, and hydrazine . The exact method can vary depending on the specific substituents on the triazole ring.Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific substituents on the triazole ring. They can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions .Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole moiety is a significant scaffold in medicinal chemistry, particularly in the development of anticancer agents. Compounds containing this moiety have been shown to exhibit promising cytotoxic activities against various cancer cell lines. The presence of the dibromo-triazole group in the compound could potentially enhance its ability to interact with biological targets, improving its efficacy as an anticancer agent .

Synthesis of Heterocyclic Compounds

Dibromo-triazole derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds. These intermediates can undergo further chemical transformations to create a diverse array of structures, which are essential in drug discovery and development .

Antimicrobial Applications

The triazole ring system, particularly when substituted with halogens like bromine, has been associated with antimicrobial properties. This makes the compound a candidate for the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Ligand for Transition Metals

Compounds with a triazole ring can act as ligands for transition metals, forming coordination complexes. These complexes have a variety of applications, including catalysis, organic synthesis, and even as potential therapeutic agents .

Enzyme Inhibition

The structural features of 1,2,4-triazoles allow them to fit into the active sites of certain enzymes, acting as inhibitors. This property is particularly useful in the design of drugs that target specific enzymes involved in disease processes .

Material Science

The unique electronic and structural attributes of the dibromo-triazole moiety can be exploited in material science. It can be used to modify the properties of polymers or create novel materials with specific desired characteristics.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,5-dibromo-1,2,4-triazol-1-yl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N4/c7-5-10-6(8)12(11-5)4-2-1-3-9/h1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICHRHYYFTYMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN1C(=NC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)

![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)

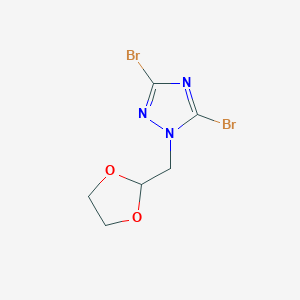

![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)